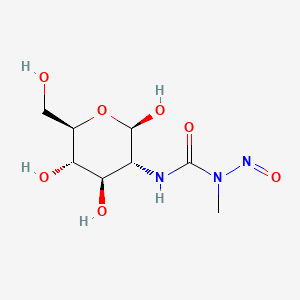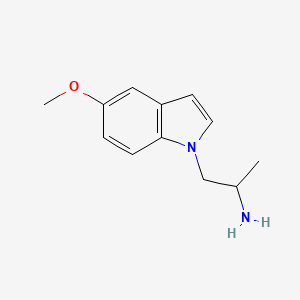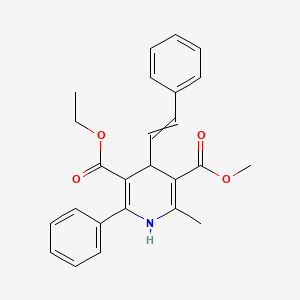
beta-Streptozocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Streptozocin, also known as streptozotocin, is a naturally occurring alkylating antineoplastic agent. It is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. This compound is used in medicine for treating certain cancers of the islets of Langerhans and in medical research to produce animal models for hyperglycemia, Alzheimer’s disease, and diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Streptozocin is synthesized from the soil microbe Streptomyces achromogenes. The synthesis involves the formation of a nitrosourea moiety interposed between a methyl group and a glucosamine . The preparation of this compound typically involves the following steps:
Fermentation: The soil microbe Streptomyces achromogenes is cultured under specific conditions to produce the compound.
Isolation: The compound is isolated from the fermentation broth using solvent extraction and crystallization techniques.
Purification: The isolated compound is further purified using chromatographic methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Beta-Streptozocin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different reduction products.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
Beta-Streptozocin exerts its effects through several mechanisms:
DNA Alkylation: The compound alkylates DNA, leading to DNA damage and cell death.
Inhibition of DNA Synthesis: this compound inhibits DNA synthesis in bacterial and mammalian cells, leading to cell death.
Induction of Diabetes: The compound is selectively toxic to pancreatic beta cells due to its uptake via the glucose transporter GLUT2.
Comparison with Similar Compounds
- Alloxan
- Chlorozotocin
- Nitrosourea derivatives
Beta-Streptozocin’s unique properties, such as its selective toxicity to pancreatic beta cells and its ability to alkylate DNA, make it a valuable compound in scientific research and medical applications.
Properties
CAS No. |
66395-17-3 |
|---|---|
Molecular Formula |
C8H15N3O7 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
1-methyl-1-nitroso-3-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |
InChI |
InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)/t3-,4-,5-,6-,7-/m1/s1 |
InChI Key |
ZSJLQEPLLKMAKR-NYMZXIIRSA-N |
Isomeric SMILES |
CN(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O)N=O |
Canonical SMILES |
CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-amino-3-sulfanylpropyl)amino]-3-methyl-N-(2-phenylethyl)pentanamide](/img/structure/B10780888.png)
![[6-Hydroxy-2-(4-hydroxynaphthalen-1-yl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone](/img/structure/B10780896.png)
![2-[5-(2,4-Dimethylpiperidin-1-yl)-4-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-5-oxopentyl]guanidine](/img/structure/B10780898.png)
![2-[[2-[(1-Anilino-4-methyl-1-oxopentan-2-yl)amino]-2-oxo-1-phenylethyl]amino]propanoic acid](/img/structure/B10780908.png)
![1-(7-Methoxy-4,4-dimethylindeno[1,2-b]pyrrol-1-yl)propan-2-amine](/img/structure/B10780913.png)
![2-[[1-[(1-Anilino-4-methyl-1-oxopentan-2-yl)amino]-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid](/img/structure/B10780920.png)

![1-[5-(4,4-dimethylpiperidin-2-yl)-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B10780941.png)
![4-[[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalene-2-carbonyl]amino]-2,6-difluorobenzoic acid](/img/structure/B10780942.png)

![Methyl 3-(2-hydroxy-4-iodobenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10780949.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[5-(4,4-dimethylpiperidin-2-yl)-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B10780958.png)
![5-[2-(5-Methoxy-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindol-2-yl)ethyl]-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B10780974.png)
![3-{3-[2-(4-Chloro-benzenesulfonylamino)-ethyl]-5-pyridin-3-ylmethyl-phenyl}-propionic acid](/img/structure/B10780977.png)
